molecular formula C10H11O4P B14738406 4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide CAS No. 2200-87-5

4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide

Cat. No.: B14738406
CAS No.: 2200-87-5
M. Wt: 226.17 g/mol
InChI Key: DQRAJWGHRCELIJ-UHFFFAOYSA-N
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Description

4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide is a unique organophosphorus compound characterized by its bicyclic structure containing a phosphorus atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide typically involves the reaction of phenylphosphonic dichloride with pentaerythritol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with other atoms, facilitating various chemical transformations. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide is unique due to its phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where aromatic interactions are important .

Properties

CAS No.

2200-87-5

Molecular Formula

C10H11O4P

Molecular Weight

226.17 g/mol

IUPAC Name

4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide

InChI

InChI=1S/C10H11O4P/c11-15-12-6-10(7-13-15,8-14-15)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

DQRAJWGHRCELIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(COP(=O)(O1)OC2)C3=CC=CC=C3

Origin of Product

United States

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